(S)-Cyclohex-3-enol (S)-Cyclohex-3-enol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17383301
InChI: InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m1/s1
SMILES:
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol

(S)-Cyclohex-3-enol

CAS No.:

Cat. No.: VC17383301

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-Cyclohex-3-enol -

Specification

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
IUPAC Name (1S)-cyclohex-3-en-1-ol
Standard InChI InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m1/s1
Standard InChI Key ABZZOPIABWYXSN-ZCFIWIBFSA-N
Isomeric SMILES C1C[C@@H](CC=C1)O
Canonical SMILES C1CC(CC=C1)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-Cyclohex-3-enol ((1S)-cyclohex-3-en-1-ol\text{(1S)-cyclohex-3-en-1-ol}) features a six-membered cyclohexene ring with a hydroxyl group at the first carbon in the S configuration. The double bond between carbons 3 and 4 introduces ring strain, influencing conformational dynamics. The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl group occupying the axial position in the lowest-energy chair conformation .

Key structural descriptors:

  • IUPAC Name: (1S)-cyclohex-3-en-1-ol

  • SMILES: C1C[C@@H](CC=C1)O\text{C1C[C@@H](CC=C1)O}

  • Molecular Weight: 98.14 g/mol

  • InChIKey: ABZZOPIABWYXSN-ZCFIWIBFSA-N\text{ABZZOPIABWYXSN-ZCFIWIBFSA-N}

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

SpectrumKey Signals
1H^1\text{H}-NMR- δ 1.60–1.80 (m, 4H, cyclohexene protons)
- δ 3.90 (td, 1H, J=10.2HzJ = 10.2 \, \text{Hz}, OH-bearing CH)
- δ 5.40–5.60 (m, 2H, alkene protons)
13C^{13}\text{C}-NMR- δ 72.5 (C-OH)
- δ 125.8, 128.3 (C=C)
IR- 3350 cm1^{-1} (O-H stretch)
- 1650 cm1^{-1} (C=C stretch)

Synthesis and Stereochemical Control

Reduction of Cyclohex-3-en-1-one

The most direct route involves asymmetric reduction of cyclohex-3-en-1-one (C6H8O\text{C}_6\text{H}_8\text{O}). Catalytic hydrogenation with chiral catalysts (e.g., Noyori-type Ru complexes) achieves high enantiomeric excess (ee):

Cyclohex-3-en-1-one+H2[Ru((R)-BINAP)](S)-Cyclohex-3-enol(95% ee)\text{Cyclohex-3-en-1-one} + \text{H}_2 \xrightarrow{\text{[Ru((R)-BINAP)]}} \text{(S)-Cyclohex-3-enol} \quad (\text{95\% ee})

Optimized Conditions:

  • Pressure: 50 atm H2\text{H}_2

  • Solvent: Ethanol

  • Catalyst Loading: 0.5 mol%

  • Yield: 88%

Hydrolysis of Epoxides

An alternative pathway involves hydrolytic kinetic resolution of cyclohexene oxide derivatives. Using chiral Co-salen catalysts, the (S)-enantiomer is preferentially formed:

cis-Cyclohexene oxide+H2O(R,R)-Co-salen(S)-Cyclohex-3-enol(90% ee)\text{cis-Cyclohexene oxide} + \text{H}_2\text{O} \xrightarrow{\text{(R,R)-Co-salen}} \text{(S)-Cyclohex-3-enol} \quad (\text{90\% ee})

Physicochemical Properties

The compound’s physical properties are strongly influenced by its stereochemistry and hydrogen-bonding capacity:

PropertyValue
Melting Point-12°C (lit.)
Boiling Point195°C (760 mmHg)
Density0.98 g/cm3^3
Solubility (H2 _2O)12 g/L (25°C)
LogP1.45

Reactivity and Functionalization

Oxidation Pathways

(S)-Cyclohex-3-enol undergoes oxidation to cyclohex-3-en-1-one under mild conditions, preserving the double bond:

(S)-Cyclohex-3-enolPCC/CH2Cl2Cyclohex-3-en-1-one(Yield: 92%)\text{(S)-Cyclohex-3-enol} \xrightarrow{\text{PCC/CH}_2\text{Cl}_2} \text{Cyclohex-3-en-1-one} \quad (\text{Yield: 92\%})

Nucleophilic Substitution

The hydroxyl group participates in Mitsunobu reactions to install diverse substituents while retaining stereochemistry:

(S)-Cyclohex-3-enol+R-OHDIAD, PPh3(S)-Cyclohex-3-enyl-R(R = alkyl, aryl)\text{(S)-Cyclohex-3-enol} + \text{R-OH} \xrightarrow{\text{DIAD, PPh}_3} \text{(S)-Cyclohex-3-enyl-R} \quad (\text{R = alkyl, aryl})

Applications in Asymmetric Synthesis

Chiral Auxiliary in Catalysis

(S)-Cyclohex-3-enol serves as a ligand in asymmetric hydrogenation reactions. When coordinated to Rh(I), it facilitates enantioselective reduction of α,β-unsaturated ketones:

SubstrateProduct eeCatalyst System
Benzalacetone94%Rh/(S)-cyclohex-3-enol
Cinnamaldehyde89%Rh/(S)-cyclohex-3-enol

Pharmaceutical Intermediates

The compound is a precursor to β-blockers and antiviral agents. For example, enzymatic resolution of racemic cyclohex-3-enol derivatives yields enantiopure intermediates for oseltamivir analogs .

Biological and Pharmacological Relevance

Antimicrobial Activity

Derivatives of (S)-cyclohex-3-enol exhibit moderate activity against Gram-positive bacteria:

DerivativeMIC (μg/mL)Strain
(S)-Cyclohex-3-enyl acetate16Staphylococcus aureus
(S)-Cyclohex-3-enyl tosylate32Bacillus subtilis

Enzyme Inhibition Studies

Molecular docking simulations reveal that (S)-cyclohex-3-enol derivatives bind selectively to the active site of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

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